2,2-Difluoroacetyl chloride

Overview

Description

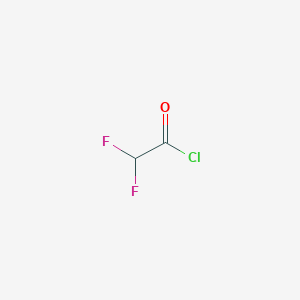

2,2-Difluoroacetyl chloride is an organic compound with the chemical formula C₂HClF₂O. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is primarily used as an intermediate in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoroacetyl chloride can be synthesized through several methods:

Reaction of Sulfonyl Fluoride and Trifluoroacetic Acid: This method involves the reaction of sulfonyl fluoride with trifluoroacetic acid to produce difluoroacetyl fluoride, which is then treated with a base to yield this compound.

Reaction of Trifluoroacetic Acid and Thionyl Chloride: In this method, trifluoroacetic acid reacts with thionyl chloride to form difluoroacetyl fluoride, which is subsequently hydrolyzed to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of difluoroacetyl fluoride. The process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis to Difluoroacetic Acid

DFAC undergoes rapid hydrolysis in the presence of water to yield difluoroacetic acid and hydrogen chloride . This reaction is highly exothermic and often violent due to the compound's extreme reactivity.

Reaction Conditions:

-

Solvent: Water (stoichiometric or excess).

-

Temperature: Proceeds readily at room temperature.

Mechanism:

-

Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.

-

Elimination of Cl⁻: The chloride leaving group is expelled, forming a tetrahedral intermediate.

-

Deprotonation: The intermediate collapses to release HCl and generate difluoroacetic acid .

Esterification with Alcohols

DFAC reacts with alcohols to form 2,2-difluoroacetate esters, a reaction critical in synthesizing fluorinated polymers and agrochemical intermediates .

General Reaction:

Example: Reaction with ethanol produces ethyl 2,2-difluoroacetate.

Optimal Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Yield | 78–91% |

Procedure:

-

DFAC is treated with an alcohol (e.g., methanol, ethanol) in the presence of TEA.

-

The mixture is stirred until completion, followed by neutralization and extraction .

Amide Formation with Amines

DFAC reacts with primary and secondary amines to produce 2,2-difluoroacetamides, which serve as precursors to bioactive molecules .

Reaction Pathway:

Key Applications:

-

Synthesis of fluorinated analogs of neurotransmitters (e.g., difluoronoradrenaline) .

-

Intermediate in pharmaceutical agents targeting enzymatic pathways .

Experimental Data:

-

Catalyst: Palladium on carbon (Pd/C) for reductive amination .

-

Yield: Up to 91% under optimized Suzuki–Miyaura cross-coupling conditions .

Catalytic Hydrogenation to 2,2-Difluoroethyl Alcohol

DFAC is reduced to 2,2-difluoroethyl alcohol using hydrogen gas and noble metal catalysts, a step critical in producing fluorinated solvents and polymers .

Reaction:

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/AlO |

| Temperature | 170–230°C |

| Pressure | Atmospheric |

| Contact Time | 10–60 seconds |

| Conversion Rate | >95% |

Challenges:

-

Trace difluoroacetyl fluoride (DFAF) impurities can form stable salts with Pd, reducing catalytic activity .

Grignard and Organometallic Reactions

DFAC participates in nucleophilic acyl substitutions with organometallic reagents (e.g., Grignard reagents) to form ketones or tertiary alcohols .

Example:

Reaction with 4-methoxyphenylzinc chloride yields 2-(4-methoxyphenyl)-2,2-difluoroacetophenone .

Conditions:

Anhydride Formation with Carboxylic Acids

DFAC reacts with carboxylic acids to form mixed anhydrides, though this application is less common due to competing hydrolysis .

Mechanism:

-

Nucleophilic attack by the carboxylate ion on DFAC.

-

Elimination of HCl to form the anhydride.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis

2,2-Difluoroacetyl chloride serves as a valuable reagent in the synthesis of fluorinated compounds. The presence of fluorine can enhance the biological activity and stability of organic molecules. It is particularly useful in:

- Preparation of Difluorinated Heterocycles : The compound is utilized to synthesize difluorinated heterocycles, which are known for their diverse biological activities. For instance, difluoro-γ-lactams synthesized from this reagent have shown potential as anticonvulsant agents.

- Acylation Reactions : As an acylating agent, this compound can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. This property is particularly beneficial for modifying biomolecules like proteins and peptides .

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound is employed as an intermediate in the production of various pharmaceuticals. The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties. Some notable applications include:

- Synthesis of Antiviral Agents : Research has indicated that compounds derived from this compound exhibit antiviral activity, making them candidates for further development in antiviral therapies.

- Drug-Like Properties Enhancement : The introduction of difluoromethyl moieties into organic molecules can significantly enhance their drug-like properties, including increased metabolic stability and bioavailability.

Agrochemicals

Pesticide Formulation

The compound is also utilized in the formulation of agrochemicals. Its reactivity allows for the development of new pesticides with improved efficacy against pests while minimizing environmental impact. Applications include:

- Synthesis of Insecticides : Compounds derived from this compound have been explored for their insecticidal properties against various agricultural pests .

Case Study 1: Synthesis of Difluoro-γ-lactams

A study demonstrated the synthesis of difluoro-γ-lactams using this compound as a key intermediate. The resulting compounds showed promising anticonvulsant activity in preclinical models.

| Compound | Activity | Reference |

|---|---|---|

| Difluoro-γ-lactam A | Anticonvulsant | |

| Difluoro-γ-lactam B | Anticonvulsant |

Case Study 2: Agrochemical Development

Research on the use of this compound in developing new insecticides showed that derivatives exhibited significant insecticidal activity against Bactrocera cucurbitae.

Mechanism of Action

The mechanism of action of 2,2-difluoroacetyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Difluoroacetyl chloride: Similar in structure but lacks the additional fluorine atoms.

Trifluoroacetyl chloride: Contains three fluorine atoms, making it more reactive than 2,2-difluoroacetyl chloride.

Chloroacetyl chloride: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of two fluorine atoms. This makes it particularly useful in the synthesis of fluorinated compounds and in applications where selective acylation is required .

Biological Activity

2,2-Difluoroacetyl chloride (DFAC) is a chemical compound with the formula C₂HClF₂O. It is primarily utilized in organic synthesis, particularly as an intermediate in the production of various biologically active compounds. Understanding its biological activity is crucial for assessing its potential applications and safety in pharmaceutical and agrochemical contexts.

- CAS Number : 381-72-6

- Molecular Weight : 132.48 g/mol

- Structure : DFAC contains two fluorine atoms attached to the acetyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of DFAC has been studied in various contexts, particularly its role as a precursor in the synthesis of difluorinated heterocycles, which exhibit diverse biological properties. The following sections detail specific findings related to its toxicity, potential therapeutic applications, and ecological impact.

Toxicity

DFAC is classified as a corrosive substance with potential toxic effects upon exposure. The safety data indicates that:

- Acute Toxicity : It can cause irritation to skin and eyes upon contact. Inhalation may lead to respiratory issues, including cough and inflammation of lung tissue .

- Chronic Effects : Prolonged exposure may result in respiratory diseases due to irritation of airways .

Biological Applications

-

Synthesis of Active Compounds :

- DFAC is utilized in the synthesis of difluorinated heterocycles, which are important in developing pharmaceuticals and agrochemicals.

- Research indicates that derivatives of DFAC can serve as inhibitors for specific biological pathways, such as the menin-MLL interaction critical in leukemia treatment .

- Case Studies :

- Ecotoxicological Impact :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2-difluoroacetyl chloride, and how do yields vary with different precursors?

- Methodology : this compound can be synthesized via:

- Route 1 : Reaction of phosphorus pentachloride (PCl₅) with free difluoroacetic acid. This method is direct but requires handling corrosive reagents .

- Route 2 : Use of phosphorus oxychloride (POCl₃) with sodium or barium difluoroacetate. This approach avoids free acid handling and achieves higher yields (up to 50%) by using stable salts .

- Alternative : Acylation of amines with difluoroacetyl chloride derivatives, as seen in the synthesis of thienothiadiazine dioxides (e.g., intermediate 18 in ).

- Key Considerations : Route 2 is preferred for scalability, while Route 1 is useful for small-scale synthesis.

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to its corrosive and toxic nature .

- Ventilation : Use fume hoods to prevent inhalation (Risk Phrase R20) .

- First Aid : Immediate rinsing with water for skin/eye contact (Safety Phrase S26/S28) .

- Storage : Keep in airtight containers away from moisture to avoid hydrolysis.

Advanced Research Questions

Q. How does this compound participate in diastereoisomeric product formation, and what analytical techniques resolve such mixtures?

- Case Study : In PET tracer synthesis ( ), bromofluoro acetyl chloride reacts with amine intermediates to form diastereoisomers (2a in a 80:20 ratio).

- Analysis : ¹H NMR (doublets at 7.03/6.74 ppm, J = 49.45 Hz) and ¹⁹F NMR (peaks at -147.34/-143.52 ppm) confirm the ratio .

- Resolution : Diastereoisomers need not be separated if subsequent steps (e.g., radiofluorination) produce optically inactive products .

Q. What strategies optimize the low yield (15%) in coupling reactions involving this compound?

- Experimental Design :

- Coupling Agents : Replace traditional reagents (e.g., thionyl chloride) with N,N'-dicyclohexylcarbodiimide (DCC)/DMAP or HATU/DIPEA to improve efficiency .

- Competitive Side Reactions : Bromine atoms in bromofluoro acetyl chloride may compete for coupling sites; using isobutyl chloroformate as an intermediary reduces side reactions .

Q. How is this compound employed in constructing fluorinated heterocycles, and what are the advantages over other fluorination methods?

- Application :

- Pyrazole Synthesis : Reacts with hydrazones to form 3-(difluoromethyl)pyrazole-4-carboxylates (Scheme 20-22, ). This method minimizes fluorine loss compared to late-stage fluorination .

- Thienothiadiazine Dioxides : Acylation of aminothiophenesulfonamide (17 ) generates intermediates for neuroactive compounds ( ).

Q. Contradictions and Limitations

Properties

IUPAC Name |

2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURKJXZWCPWPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371681 | |

| Record name | 2,2-difluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-72-6 | |

| Record name | 2,2-difluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.